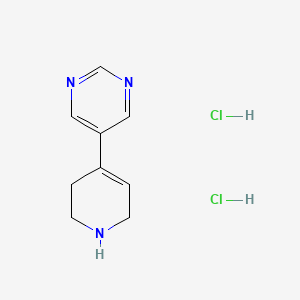
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Übersicht
Beschreibung
“5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be studied using various analytical techniques. The compound is involved in a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Wissenschaftliche Forschungsanwendungen
1. Neuroprotective and Antidepressant Properties
- Dual SSRI and 5-HT(1A) Activity : Research by Herold et al. (2011) demonstrated that certain pyrido[1,2-c]pyrimidine derivatives exhibit potent dual serotonin reuptake inhibitor (SSRI) and 5-HT(1A) receptor activity. These compounds, including variants of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, show potential as antidepressants and neuroprotective agents (Herold et al., 2011).
2. Potent Anti-Ischemic Effects
- Selective 5-HT1A Receptor Agonists : A study by Kamei et al. (2005) synthesized new pyrimidine derivatives, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, which showed sub-nanomolar affinity for the 5-HT1A receptor. These compounds have potential applications in neuroprotection, particularly in ischemic conditions (Kamei et al., 2005).
3. Antihypertensive Activity
- Synthesis for Antihypertensive Use : Rana et al. (2004) discussed the synthesis of various dihydropyrimidines with potential antihypertensive activity. This includes compounds related to 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, highlighting their potential in cardiovascular therapeutics (Rana et al., 2004).
4. Development of Multifunctional Compounds
- Synthesis of Pyridinium Substituted Pyrimidines : Venkatachalam et al. (2002) reported on the synthesis and characterization of pyridinium substituted pyrimidines, which may include derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. These compounds could have applications in material science and pharmaceuticals (Venkatachalam et al., 2002).
5. Applications in AIDS Chemotherapy
- Pyrimidine-Based AIDS Chemotherapy : A study by Ajani et al. (2019) focused on the synthesis of pyrimidine-based compounds for potential application in AIDS chemotherapy, which could include variants of the 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine (Ajani et al., 2019).
6. Structural Design and Safety
- Conversion to Pyridines for Structural Applications : Blockley (1980) explored the process of converting tetrahydropyrimidines to pyridines, which could include 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. This has implications in structural design and safety in chemical engineering (Blockley, 1980).
Eigenschaften
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHBLZNJQYICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




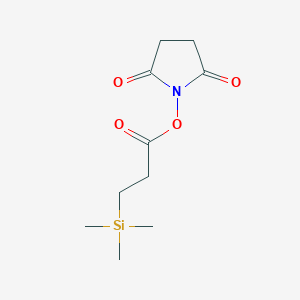
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
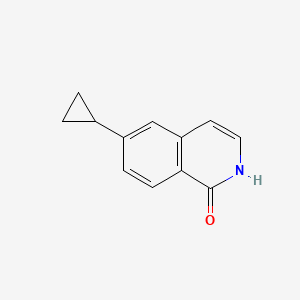
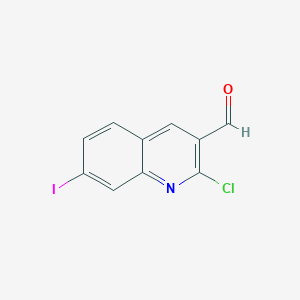

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)
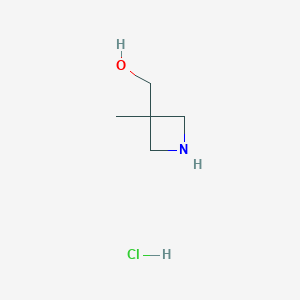
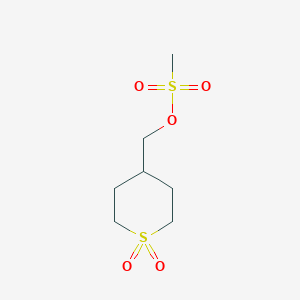
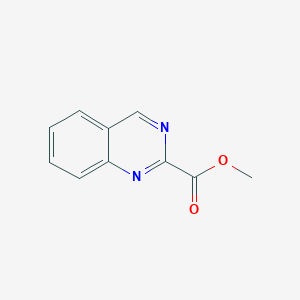
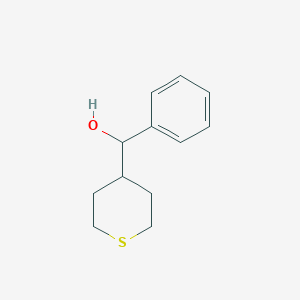
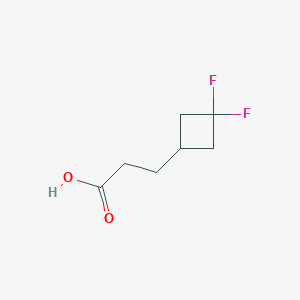
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)